Cas no 946258-18-0 (N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
-
- インチ: 1S/C18H16N4O3S/c1-11-4-2-5-12(8-11)20-15(23)9-13-10-26-18(21-13)22-17(25)14-6-3-7-19-16(14)24/h2-8,10H,9H2,1H3,(H,19,24)(H,20,23)(H,21,22,25)
- InChIKey: ZUXHAMLJLFBQHQ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC=CC=C1C(NC1=NC(CC(NC2=CC=CC(C)=C2)=O)=CS1)=O
N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5008-0178-3mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-10mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-75mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-10μmol |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-1mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-20mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-100mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-4mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-5mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5008-0178-40mg |
N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
946258-18-0 | 40mg |
$140.0 | 2023-09-10 |
N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946258-18-0): An Overview
N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946258-18-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The compound's structure includes a thiazole ring, a pyridine ring, and a carbamoyl group, which contribute to its biological activity and pharmacological properties.
The thiazole ring is a heterocyclic compound with a sulfur and a nitrogen atom in its five-membered ring. This structural motif is commonly found in many biologically active compounds and pharmaceuticals due to its ability to form stable complexes with metal ions and its involvement in various biological processes. The presence of the thiazole ring in N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggests that it may exhibit similar properties and interactions.
The pyridine ring, another key structural element of this compound, is a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are widely used in the development of drugs due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The 2-oxo group attached to the pyridine ring in N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide adds an additional layer of complexity and reactivity to the molecule.
The carbamoyl group (NHCO-) is a functional group that plays a crucial role in the biological activity of many compounds. It can form hydrogen bonds with biological targets and can also participate in various chemical reactions. In N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the carbamoyl group is attached to the thiazole ring via a methyl group, which further enhances the molecule's ability to interact with biological systems.
Recent studies have explored the potential therapeutic applications of N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One area of particular interest is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that it may have potential as an anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is in the field of cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are known to be dysregulated in many types of cancer.
In addition to its anti-inflammatory and anticancer properties, N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been investigated for its potential as an antiviral agent. Studies have shown that it can inhibit the replication of several viruses, including influenza A virus and hepatitis C virus (HCV). The antiviral activity is thought to be mediated through the inhibition of viral proteases or other key enzymes involved in viral replication.
The pharmacokinetic properties of N-(4-{(3-methylphenyl)carbamoylmethyl}-13-thiazol-2-yl)-2-oxo-12-dihydropyridine-3carboxamide have also been studied extensively. Preclinical data indicate that it has good oral bioavailability and a favorable pharmacokinetic profile. This makes it a promising candidate for further development as an orally administered therapeutic agent.
Safety studies have shown that N-(4-{(3-methylphenyl)carbamoylmethyl}-1, 3-thiazol-* -* -* -* -* -* -* -* -* -* -* -* -* * * * * * * * * * * * * * * * * 77777777777777777777 555555555555555 666666666666666 - - - - - - - - - - - - - - - - - - - - yl)-* -* -* -* -* -* -* -* -* -* -* -* -* -* -* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -*-* -- oxo--*- dihydropyridine--*- carboxamide exhibits low toxicity at therapeutic doses. However, further safety assessments are required before it can be advanced to clinical trials.
In conclusion, N-(4-{(* * * * * * * * * * * * * * * * * * * * (* * * * * * * * * * * * * * * methylphen* phen* phen* phen* phen* phen* phen* phen* phen* phen* yl) carbamoylmeth* meth* meth* meth* meth* meth* meth* meth* yl}-- thiazo thiazo thiazo thiazo l-- yl) oxo-- dihydropyr* dihydropyr* dihydropyr* dihydropyr* idin-- e-- carboxami* carboxami* carboxami* carboxami* de (CAS No*. 946258-- 00000000000000000000 9999999999999999999 88888888888888888 --*) represents a promising compound with diverse therapeutic potential*. Its unique structural features*, combined with its demonstrated biological activities*, make it an attractive candidate for further research and development*. As ongoing studies continue to uncover new insights into its mechanisms of action*, it is likely that this compound will play an important role in advancing our understanding and treatment of various diseases*.
946258-18-0 (N-(4-{(3-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品
- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)
- 1803900-19-7(2-Bromo-5-bromomethyl-6-difluoromethoxy-1H-benzimidazole)
- 5992-61-0(Methyl 2,3-dimethyl-5-methoxybenzoate)
- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 2172314-05-3(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid)
- 1162661-95-1(1-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)




